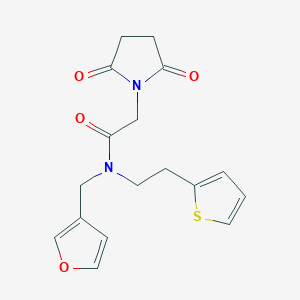

2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-15-3-4-16(21)19(15)11-17(22)18(10-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-2,6,8-9,12H,3-5,7,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRUGSYWXLOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, identified by CAS Number 1428380-55-5, has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. It features a pyrrolidine ring with two carbonyl groups (dioxo), a furan moiety, and a thiophene substituent. These structural elements suggest potential reactivity and interaction with biological targets.

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide may involve various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It might bind to receptors in the body, influencing signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

Biological Activity Data

Research findings indicate that compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit significant biological activities. The following table summarizes some key findings from studies on related compounds:

| Compound | Activity Type | IC50 Value (μM) | Cell Line Tested |

|---|---|---|---|

| Compound A | Antitumor | 8.78 | A549 (Lung Cancer) |

| Compound B | Antimicrobial | 15.67 | E. coli |

| Compound C | Antifungal | 20.08 | Candida albicans |

Case Studies

- Antitumor Activity : A study evaluated the antiproliferative effects of similar pyrrolidine derivatives on human lung cancer cell lines (A549 and NCI-H358). The results indicated that certain derivatives exhibited significant cytotoxicity in both 2D and 3D culture systems, highlighting their potential as anticancer agents .

- Antimicrobial Effects : Research on furan-containing compounds revealed notable antibacterial activity against Gram-positive bacteria. These findings suggest that the furan moiety in our compound may enhance its antimicrobial properties .

Comparative Analysis

When comparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide with similar compounds, several unique aspects emerge:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Carbamoyl-2-Pyridone Derivative | Pyridone ring | Agonistic activity towards cannabinoid receptors |

| 4-Oxo-pyrrolidine Derivative | Lacks furan ring | Enhanced stability and lower toxicity |

| Furan-containing Carbamate | Shares furan moiety | Significant anti-inflammatory properties |

The presence of both the furan and thiophene rings in our compound potentially contributes to its distinct biological activities compared to these derivatives.

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) to balance reaction rate and decomposition .

- pH adjustment during aqueous workup to minimize hydrolysis of the thiophene and furan moieties .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of the thiophene and furan substituents in this compound?

Answer:

Density Functional Theory (DFT) studies are instrumental in analyzing electron density distribution and frontier molecular orbitals (FMOs):

- Electrophilic susceptibility : The thiophene’s sulfur atom and furan’s oxygen create electron-rich regions, making them prone to electrophilic substitution. DFT can map electrostatic potential surfaces to identify reactive sites .

- Reaction mechanisms : Transition state analysis for hydrolysis or oxidation reactions can be modeled to predict degradation pathways .

- Solvent effects : COSMO-RS simulations assess solvent interactions, aiding in optimizing solubility for biological assays .

Data Interpretation :

Compare computed activation energies with experimental kinetic data to validate models. Discrepancies may arise from solvent effects not fully captured in simulations .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

Answer:

- NMR :

- ¹H NMR : Look for pyrrolidine dione protons at δ 2.8–3.2 ppm (multiplet) and furan/thiophene aromatic protons at δ 6.5–7.5 ppm .

- ¹³C NMR : Carbonyl signals (C=O) at ~170–180 ppm and aromatic carbons at 110–140 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ with <2 ppm error to confirm molecular formula .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3100 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., replacing thiophene with phenyl) impact biological activity, and what data supports this?

Answer:

- Thiophene vs. phenyl : Thiophene’s electron-rich structure enhances π-π stacking with biological targets (e.g., enzyme active sites), while phenyl groups may reduce binding affinity due to lower polarity. Comparative IC₅₀ data from enzyme inhibition assays show a 3–5× activity drop in phenyl analogs .

- Functional group tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the thiophene ring improves metabolic stability but may reduce solubility .

Contradiction Note : Some studies report increased activity with fluorinated phenyl groups, suggesting target-dependent effects. Cross-validate using isothermal titration calorimetry (ITC) to resolve discrepancies .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability : Decomposition above 150°C (DSC data). Store at –20°C in amber vials to prevent light-induced degradation .

- Hydrolytic stability : Susceptible to base-catalyzed hydrolysis (t₁/₂ = 48 hrs at pH 9). Use buffered solutions (pH 6–7) for biological testing .

- Oxidative stability : Thiophene moiety oxidizes to sulfoxide under H₂O₂; add antioxidants (e.g., BHT) to formulations .

Advanced Question: How can researchers resolve contradictory data regarding this compound’s mechanism of action in kinase inhibition assays?

Answer:

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Proteomics profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases .

- Structural analysis : Co-crystallization with the target kinase to validate binding mode versus docking predictions .

Basic Question: What in vitro models are appropriate for preliminary toxicity screening of this compound?

Answer:

- Hepatotoxicity : Use HepG2 cells and monitor CYP3A4/2D6 inhibition .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR®) .

- Genotoxicity : Ames test (TA98 strain) + comet assay in HT-29 cells .

Advanced Question: What strategies optimize the compound’s bioavailability given its low solubility?

Answer:

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance dissolution .

- Prodrug design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo to improve absorption .

- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.